Saccharopine

Description

Saccharopine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Saccharopine has been reported in Psophocarpus tetragonolobus, Arabidopsis thaliana, and other organisms with data available.

This compound is an intermediate in the degradation of lysine, formed by condensation of lysine and alpha-ketoglutarate. The this compound pathway is the main route for lysine degradation in mammal and its first two reactions are catalyzed by enzymatic activities known as lysine-oxoglutarate reductase (LOR) and this compound dehydrogenase (SDH), which reside on a single bifunctional polypeptide (EC EC 1.5.1.8, LOR/SDH). The reactions involved by this compound dehydrogenases have a very strict substrate specificity for L-lysine, 2-oxoglutarate and NADPH. LOR/SDH has been detected in a number of mammalian tissues, mainly in the liver and kidney, contributing not only to the general nitrogen balance in the organism but also to the controlled conversion of lysine into ketone bodies. A tetrameric form has also been observed in human liver and placenta. LOR activity has also been detected in brain mitochondria during embryonic development, and this opens the question of whether the degradation of lysine has any functional significance during brain development and puts a new focus on the nutritional requirements for lysine in gestation and infancy. Finally, LOR and/or SDH deficiencies seem to be involved in a human autosomic genetic disorder known as familial hyperlysinemia, which is characterized by serious defects in the functioning of the nervous system, and characterized by deficiency in lysine-ketoglutarate reductase, this compound dehydrogenase, and this compound oxidoreductase activities. Saccharopinuria (high amounts of this compound in the urine) and saccharopinemia (an excess of this compound in the blood) are conditions present in some inherited disorders of lysine degradation. (A3471, A3472, A3473, A3474).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

lysine precursor in the aminoadipic acid-lysine pathway in yeast; minor descriptor (75-85); on-line & Index Medicus search LYSINE/analogs & derivatives (75-85); RN given refers to (L)-isome

Properties

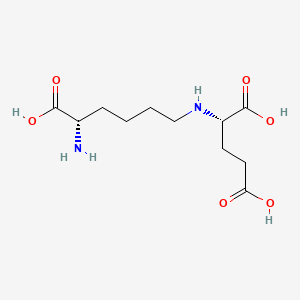

IUPAC Name |

(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGJAHTZVHVLOT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862507 | |

| Record name | Saccharopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Saccharopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

997-68-2 | |

| Record name | Saccharopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Saccharopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Saccharopine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saccharopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACCHAROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBQ73O8W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Saccharopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 250 °C | |

| Record name | Saccharopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Saccharopine Pathway of Lysine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saccharopine pathway, the primary route of lysine catabolism in mammals. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of amino acid metabolism and its therapeutic potential. This document delves into the core biochemical reactions, enzymatic players, regulatory mechanisms, and its relevance in health and disease.

Introduction to the this compound Pathway

Lysine, an essential amino acid, is catabolized in mammals predominantly through the this compound pathway, which is primarily active in the liver and kidneys.[1][2] This mitochondrial pathway facilitates the irreversible degradation of lysine, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production.[3] The pathway is crucial for maintaining lysine homeostasis, and its dysregulation is associated with several inherited metabolic disorders.[4][5]

Core Biochemical Reactions

The this compound pathway converts L-lysine into α-aminoadipate through a series of enzymatic reactions. The initial steps are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses two distinct enzymatic activities: lysine-ketoglutarate reductase (LKR) and this compound dehydrogenase (SDH).[6] The final step is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASADH).[7]

The overall reaction sequence is as follows:

-

L-Lysine + α-Ketoglutarate + NADPH + H⁺ → this compound + NADP⁺ + H₂O (catalyzed by Lysine-Ketoglutarate Reductase - LKR)

-

This compound + NAD⁺ + H₂O → L-Glutamate + α-Aminoadipate-δ-semialdehyde + NADH + H⁺ (catalyzed by this compound Dehydrogenase - SDH)[8]

-

α-Aminoadipate-δ-semialdehyde + NAD(P)⁺ + H₂O → α-Aminoadipate + NAD(P)H + H⁺ (catalyzed by α-Aminoadipate Semialdehyde Dehydrogenase - AASADH)

Enzymology of the this compound Pathway

The enzymes of the this compound pathway are critical for its function and are key points of regulation and potential therapeutic intervention.

α-Aminoadipic Semialdehyde Synthase (AASS)

AASS is a bifunctional enzyme that houses the first two activities of the pathway.[6]

-

Lysine-Ketoglutarate Reductase (LKR) (EC 1.5.1.8): The LKR domain catalyzes the condensation of L-lysine and α-ketoglutarate to form this compound, utilizing NADPH as a cofactor.[9]

-

This compound Dehydrogenase (SDH) (EC 1.5.1.9): The SDH domain subsequently catalyzes the oxidative deamination of this compound to yield L-glutamate and α-aminoadipate-δ-semialdehyde, with NAD⁺ as the preferred cofactor.[9]

α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) (EC 1.2.1.31)

AASADH is responsible for the final step of the core pathway, catalyzing the irreversible oxidation of α-aminoadipate-δ-semialdehyde to α-aminoadipate.[10] This enzyme can utilize either NAD⁺ or NADP⁺ as a cofactor.[10]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the this compound pathway enzymes have been characterized in various species. The following tables summarize some of the reported Michaelis-Menten constants (Km) and maximum velocities (Vmax).

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Lysine-Ketoglutarate Reductase (LKR) | Human Liver | L-Lysine | 1.5 | Not Reported | [11] |

| α-Ketoglutarate | 1.0 | Not Reported | [11] | ||

| NADPH | 0.08 | Not Reported | [11] | ||

| Maize Endosperm | L-Lysine | 5.2 | Not Reported | [12] | |

| α-Ketoglutarate | 1.8 | Not Reported | [12] | ||

| This compound Dehydrogenase (SDH) | Arabidopsis thaliana | This compound (pH 7) | 0.063 | ~15 | [13] |

| NAD⁺ (pH 7) | 0.374 | Not Reported | [13] | ||

| This compound (pH 9) | 0.035 | ~30 | [13] | ||

| NAD⁺ (pH 9) | 0.698 | Not Reported | [13] |

Note: Vmax values can be influenced by the purity of the enzyme preparation and assay conditions. Specific activity is often reported as U/mg protein, where one unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.[14][15]

Metabolite Concentrations

The concentrations of this compound pathway intermediates can vary depending on the tissue and physiological state.

| Metabolite | Organism/Tissue | Condition | Concentration (µM) | Reference |

| This compound | Mouse Plasma | Basal | ~1 | [16] |

| Post-Lysine | ~3 | [16] | ||

| α-Aminoadipic Acid | Mouse Plasma | Basal | ~3 | [16] |

| Post-Lysine | ~70 | [16] | ||

| Lysine | Human CSF | Normal | 15 - 30 | [17] |

| Human Plasma | Normal | 100 - 250 | [17] |

Signaling Pathways and Experimental Workflows

This compound Pathway Diagram

Caption: Core reactions of the this compound pathway.

Experimental Workflow for Metabolite Analysis

Caption: A typical workflow for analyzing this compound pathway metabolites.

Experimental Protocols

Protein Extraction from Liver Mitochondria for Enzyme Assays

This protocol is adapted for the isolation of mitochondria from liver tissue, suitable for subsequent enzyme activity assays of the this compound pathway.

Materials:

-

Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM EGTA

-

Isolation Buffer II: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4)

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

Procedure:

-

Excise the liver and immediately place it in ice-cold Isolation Buffer I.

-

Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove excess blood.

-

Homogenize the tissue in 5-10 volumes of ice-cold Isolation Buffer I using a loose-fitting pestle.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a clean tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer II and repeat the centrifugation at 8,000 x g for 15 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for the enzyme assay (e.g., potassium phosphate buffer).

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.[11]

Enzymatic Assay for this compound Dehydrogenase (SDH) Activity

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

-

1 M Potassium Phosphate Buffer (pH 9.0)

-

100 mM this compound solution

-

10 mM NAD⁺ solution

-

Mitochondrial protein extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M Potassium Phosphate Buffer (pH 9.0)

-

100 µL of 100 mM this compound

-

100 µL of 10 mM NAD⁺

-

Distilled water to a final volume of 950 µL.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the mitochondrial protein extract.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Western Blotting for AASS and AASADH

This protocol provides a general workflow for the detection of AASS and AASADH protein levels in tissue lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AASS and AASADH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer.[18]

-

Determine the protein concentration of the lysate.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Clinical Relevance and Drug Development

Defects in the this compound pathway are associated with several inherited metabolic disorders:

-

Hyperlysinemia Type I: Caused by a deficiency in LKR activity, leading to elevated levels of lysine in the blood and urine. This condition is generally considered benign.[4][5]

-

Saccharopinuria (Hyperlysinemia Type II): Results from a deficiency in SDH activity, causing an accumulation of both lysine and this compound. This can lead to neurological problems and intellectual disability.[4][5]

-

Pyridoxine-Dependent Epilepsy (PDE): Caused by mutations in the ALDH7A1 gene, which encodes AASADH. The resulting accumulation of α-aminoadipate-δ-semialdehyde and its cyclic form, piperideine-6-carboxylate, leads to seizures that are responsive to high doses of pyridoxine (vitamin B6).[4]

The this compound pathway is a potential target for therapeutic intervention in these and other related disorders. For instance, inhibiting LKR could reduce the production of toxic downstream metabolites in conditions like PDE and glutaric aciduria type I (GA1).[4][20] This strategy aims to decrease the metabolic flux through the pathway, thereby alleviating the pathological consequences of enzyme deficiencies further downstream.[20] The development of small molecule inhibitors targeting LKR is an active area of research.[4] Additionally, strategies involving proteolysis-targeting chimeras (PROTACs) are being explored to induce the degradation of specific enzymes in the lysine metabolism pathway, offering a novel therapeutic approach.[21]

Conclusion

The this compound pathway is a central route for lysine catabolism with significant implications for human health. A thorough understanding of its biochemistry, enzymology, and regulation is essential for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working in this important area of metabolism.

References

- 1. Integrative physiology of lysine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches [jstage.jst.go.jp]

- 4. Lysine α-ketoglutarate reductase as a therapeutic target for this compound pathway related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Lysine α-ketoglutarate reductase as a therapeutic target for this compound pathway related diseases [frontiersin.org]

- 6. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 7. Untitled Document [ucl.ac.uk]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound, a lysine degradation intermediate, is a mitochondrial toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Mitochondrial Protein Sample Extraction Method - Creative Proteomics [creative-proteomics.com]

- 12. genecards.org [genecards.org]

- 13. Characterization of the Two this compound Dehydrogenase Isozymes of Lysine Catabolism Encoded by the Single Composite AtLKR/SDH Locus of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 15. researchgate.net [researchgate.net]

- 16. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad.com [bio-rad.com]

- 19. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Lysine α-ketoglutarate reductase as a therapeutic target for this compound pathway related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lysine-Targeted Covalent Strategy Leading to the Discovery of Novel Potent PROTAC-Based PI3Kδ Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Saccharopine in Lysine Biosynthesis: A Technical Guide for Researchers in Fungal and Euglenid Systems

An In-depth Examination of the α-Aminoadipate Pathway, Enzyme Kinetics, and Regulatory Mechanisms for Therapeutic Development

Abstract

Saccharopine is a critical intermediate in the α-aminoadipate (AAA) pathway, the exclusive route for de novo lysine biosynthesis in fungi and euglenids.[1][2][3][4][5] This pathway's absence in humans and other animals makes its constituent enzymes prime targets for the development of novel antifungal and anti-euglenid therapeutic agents. This technical guide provides a comprehensive overview of the function of this compound, detailing the enzymatic reactions leading to its formation and subsequent conversion to lysine. It presents a comparative analysis of enzyme kinetics, detailed experimental protocols for key assays, and an exploration of the regulatory networks governing this essential metabolic route. The unique biochemical characteristics of the AAA pathway offer significant opportunities for the rational design of targeted inhibitors.

Introduction: The Significance of the α-Aminoadipate Pathway

Lysine is an essential amino acid, vital for protein synthesis and various other cellular functions. While most bacteria and plants synthesize lysine via the diaminopimelate (DAP) pathway, fungi and euglenids utilize the distinct α-aminoadipate (AAA) pathway.[3][4][5] This metabolic divergence presents a strategic advantage for the development of selective antimicrobial agents. This compound stands as a key intermediate in this pathway, representing a crucial metabolic checkpoint.[1][2] Understanding the intricacies of this compound metabolism is therefore fundamental for exploiting this pathway for therapeutic purposes.

This whitepaper will delve into the core aspects of this compound's function, providing researchers, scientists, and drug development professionals with a detailed technical resource. We will explore the enzymatic landscape of the AAA pathway, present quantitative data for comparative analysis, and provide actionable experimental protocols. Furthermore, we will visualize the key metabolic and regulatory pathways to facilitate a deeper understanding of the complex interplay of molecular components.

The α-Aminoadipate Pathway: A Step-by-Step Guide

The biosynthesis of lysine via the AAA pathway is a multi-step enzymatic process that begins with the condensation of acetyl-CoA and α-ketoglutarate.[4] The pathway culminates in the formation of L-lysine, with this compound serving as the penultimate intermediate. The final two steps of this pathway directly involve this compound and are catalyzed by two key enzymes: this compound reductase and this compound dehydrogenase.

The overall reaction catalyzed by these two enzymes is as follows:

α-aminoadipate-δ-semialdehyde + L-glutamate + NAD(P)H + H⁺ ⇌ L-saccharopine + NAD(P)⁺ + H₂O L-saccharopine + NAD⁺ ⇌ L-lysine + α-ketoglutarate + NADH + H⁺

This compound Reductase (EC 1.5.1.10)

This compound reductase catalyzes the reductive condensation of α-aminoadipate-δ-semialdehyde and L-glutamate to form this compound.[6] This reaction is a critical step in committing the pathway towards lysine synthesis. In fungi, this enzyme is encoded by the LYS9 gene.[7]

This compound Dehydrogenase (EC 1.5.1.7)

This compound dehydrogenase catalyzes the NAD⁺-dependent oxidative cleavage of this compound to yield L-lysine and α-ketoglutarate.[4][8] This is the final and irreversible step in the lysine biosynthesis pathway in these organisms. In fungi, this enzyme is encoded by the LYS1 gene.[3]

Quantitative Data on Enzyme Kinetics

The efficiency and substrate affinity of the enzymes involved in this compound metabolism are critical parameters for understanding the pathway's flux and for designing effective inhibitors. The following tables summarize the available kinetic data for this compound reductase and this compound dehydrogenase from various fungal species. Data for euglenid enzymes are currently limited in the literature.

Table 1: Kinetic Parameters of Fungal this compound Reductase

| Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference |

| Saccharomyces cerevisiae | α-aminoadipate-δ-semialdehyde | 130 | - | - | [9] |

| Saccharomyces cerevisiae | L-glutamate | 1,200 | - | - | [9] |

| Saccharomyces cerevisiae | NADPH | 10 | - | - | [9] |

Table 2: Kinetic Parameters of Fungal this compound Dehydrogenase

| Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference |

| Saccharomyces cerevisiae | This compound | 2,320 | - | - | [8] |

| Saccharomyces cerevisiae | NAD⁺ | 54 | - | - | [8] |

| Candida albicans | This compound | 1,100 | - | - | [3] |

| Candida albicans | NAD⁺ | 130 | - | - | [3] |

Regulatory Mechanisms of the α-Aminoadipate Pathway

The biosynthesis of lysine is a tightly regulated process to ensure cellular homeostasis and conserve resources. In fungi, the primary mechanism of regulation is at the transcriptional level, orchestrated by the master transcriptional activator of amino acid biosynthesis, Gcn4.

Transcriptional Regulation in Fungi by Gcn4

Under conditions of amino acid starvation, the expression of the GCN4 gene is translationally upregulated.[10] Gcn4p then binds to specific DNA recognition sequences, known as Gcn4-responsive elements (GCREs), in the promoter regions of its target genes.[10] In Saccharomyces cerevisiae and Candida albicans, Gcn4p has been shown to directly bind to the promoters of LYS genes, including those encoding enzymes upstream of this compound, thereby increasing their transcription and boosting lysine biosynthesis in response to nutrient limitation.[11]

Figure 1. Gcn4-mediated transcriptional regulation of the lysine biosynthesis pathway in fungi.

Regulation in Euglenids

The regulation of the AAA pathway in euglenids is less well understood. While it is established that they utilize this pathway for lysine synthesis, the specific regulatory mechanisms, including the key transcription factors and signaling pathways, remain an active area of research.[12] It is known that the expression of various metabolic pathways in Euglena gracilis is influenced by light and the availability of different carbon sources, suggesting a complex interplay between environmental cues and metabolic regulation.[13]

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of this compound reductase and this compound dehydrogenase, as well as a general protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Assay for this compound Reductase Activity

This protocol is adapted from methodologies used for the characterization of this compound reductase from Saccharomyces cerevisiae.[6]

Principle: The activity of this compound reductase is determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.0

-

10 mM α-aminoadipate-δ-semialdehyde

-

100 mM L-glutamate

-

10 mM NADPH

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM α-aminoadipate-δ-semialdehyde, and 10 mM L-glutamate.

-

Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

-

Initiate the reaction by adding 0.1 mM NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the this compound reductase activity.

Calculation: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M⁻¹cm⁻¹.

Figure 2. Workflow for the this compound reductase activity assay.

Assay for this compound Dehydrogenase Activity

This protocol is based on the continuous spectrophotometric method for determining this compound dehydrogenase activity.[1]

Principle: The activity of this compound dehydrogenase in the direction of this compound formation is measured by monitoring the oxidation of NADH to NAD⁺ at 340 nm.

Reagents:

-

100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8

-

0.23 mM NADH solution

-

79.8 mM α-Ketoglutarate solution

-

300 mM L-Lysine solution

-

This compound Dehydrogenase enzyme solution (0.1 - 0.5 units/ml)

Procedure:

-

In a cuvette, mix 2.75 ml of NADH solution, 0.10 ml of α-Ketoglutarate solution, and 0.10 ml of L-Lysine solution.

-

Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until it is constant.

-

Initiate the reaction by adding 0.05 ml of the enzyme solution.

-

Record the decrease in absorbance at 340 nm for several minutes.

-

Calculate the change in absorbance per minute from the initial linear portion of the curve.

Final Assay Concentration: In a 3.05 ml reaction mix, the final concentrations are 100 mM potassium phosphate, 1 mM EDTA, 0.21 mM NADH, 2.6 mM α-ketoglutarate, 9.8 mM L-lysine, and 0.01 - 0.05 units of this compound dehydrogenase.[1]

Quantification of this compound by HPLC

This is a general guideline for the analysis of amino acids, including this compound, in biological samples using HPLC with pre-column derivatization.[11][12]

Principle: Amino acids are derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), separated by reverse-phase HPLC, and detected by a fluorescence detector.

Sample Preparation:

-

Homogenize fungal or euglenid cells in a suitable buffer.

-

Deproteinize the sample, for example, by adding sulfosalicylic acid followed by centrifugation.

-

Filter the supernatant through a 0.2 µm filter.

Derivatization (Pre-column with OPA):

-

Mix a small volume of the sample extract with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1 M sodium acetate, pH 7.2; Solvent B: Methanol.

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the derivatized amino acids.

-

Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Conclusion and Future Directions

This compound is a pivotal metabolite in the α-aminoadipate pathway for lysine biosynthesis in fungi and euglenids. The exclusivity of this pathway to these organisms makes it an attractive target for the development of novel antimicrobial therapies. This technical guide has provided a detailed overview of the function of this compound, the enzymes involved in its metabolism, their kinetic properties, and the regulatory mechanisms that govern this pathway.

Future research should focus on several key areas:

-

Euglenid-specific research: A more in-depth characterization of the AAA pathway enzymes in euglenids is crucial to understand any potential differences from their fungal counterparts, which could be exploited for targeted drug design.

-

Inhibitor screening and design: The detailed protocols provided here can be adapted for high-throughput screening of compound libraries to identify potent and selective inhibitors of this compound reductase and this compound dehydrogenase.

-

Structural biology: Elucidating the three-dimensional structures of these enzymes from a wider range of pathogenic fungi and euglenids will provide a structural basis for rational drug design and the optimization of lead compounds.

-

Metabolic flux analysis: A deeper understanding of the metabolic flux through the AAA pathway under different physiological conditions will be essential for identifying rate-limiting steps and potential secondary targets.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for the development of a new generation of much-needed antifungal and anti-euglenid agents.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Frontiers | Identifying Euglena Gracilis Metabolic and Transcriptomic Adaptations in Response to Mercury Stress [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 5. Fungus - Wikipedia [en.wikipedia.org]

- 6. Probing the Chemical Mechanism of this compound Reductase from Saccharomyces cerevisiae Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GCN4 Regulation | SGD [yeastgenome.org]

- 8. Overall kinetic mechanism of this compound dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overall kinetic mechanism of this compound dehydrogenase (L-glutamate forming) from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A systematic genome-wide account of binding sites for the model transcription factor Gcn4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Photo and Nutritional Regulation of Euglena Organelle Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Saccharopine in Mammalian Lysine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine, an essential amino acid in mammals, is primarily catabolized through the mitochondrial saccharopine pathway. This pathway is critical for maintaining lysine homeostasis, and its dysregulation is implicated in several inherited metabolic disorders. The intermediate, this compound, lies at a crucial juncture in this catabolic process, orchestrated by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). This technical guide provides an in-depth exploration of the this compound pathway, detailing the biochemical reactions, key enzymatic players, and regulatory mechanisms. We present quantitative data on enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the study of this pathway. Furthermore, we illustrate the core biochemical and signaling pathways using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

The this compound Pathway of Lysine Degradation

The catabolism of L-lysine in mammals predominantly occurs in the mitochondria via the this compound pathway[1][2]. This pathway converts lysine into α-aminoadipate, which is further metabolized to ultimately yield acetyl-CoA, linking lysine degradation to the tricarboxylic acid (TCA) cycle for energy production[3][4]. The initial and committed steps of this pathway are catalyzed by a single bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS)[5][6].

The AASS enzyme possesses two distinct catalytic domains:

-

Lysine-ketoglutarate reductase (LKR) : The N-terminal domain of AASS catalyzes the condensation of L-lysine and α-ketoglutarate to form this compound, utilizing NADPH as a cofactor[1][2].

-

This compound dehydrogenase (SDH) : The C-terminal domain of AASS then catalyzes the oxidative deamination of this compound to yield L-glutamate and α-aminoadipate semialdehyde (AASA)[1][2].

AASA is subsequently oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH)[7].

The overall reaction catalyzed by AASS is: L-Lysine + α-Ketoglutarate + NADPH + NAD+ → α-Aminoadipate Semialdehyde + L-Glutamate + NADP+ + NADH + H+

In some mammalian tissues, evidence suggests the presence of both the bifunctional AASS and a monofunctional this compound dehydrogenase, indicating potential for more complex regulatory control[8][9].

Diagram of the this compound Pathway

Quantitative Data

Table 1: Kinetic Parameters of Human Liver Lysine-Ketoglutarate Reductase (LKR)

| Substrate | Michaelis Constant (Km) |

| L-Lysine | 1.5 x 10⁻³ M |

| α-Ketoglutarate | 1.0 x 10⁻³ M |

| NADPH | 8.0 x 10⁻⁵ M |

| (Data from Hutzler & Dancis, 1975)[10] |

Table 2: Lysine Metabolite Concentrations in Mouse Plasma Following L-Lysine Injection

| Metabolite | Basal Concentration (Time 0) | Peak Concentration (1-2 hours post-injection) | Fold Increase |

| This compound | Not reported | Not reported | ~3-fold |

| α-Aminoadipic Acid (AAA) | ~3 µM | ~70 µM | ~24-fold |

| Pipecolic Acid | Not reported | Not reported | ~3.4-fold |

| (Data from Pena et al., 2016)[11][12] |

Experimental Protocols

Spectrophotometric Assay for Lysine-Ketoglutarate Reductase (LKR) Activity

This protocol is adapted from a method used for chicken samples and can be optimized for mammalian tissues[13].

Principle: LKR activity is measured by monitoring the lysine-dependent oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The molar extinction coefficient of NADPH is 6220 M⁻¹cm⁻¹[13].

Reagents:

-

Reaction Buffer: 150 mmol/L HEPES, 135 mmol/L mannitol, 45 mmol/L sucrose, 5 mmol/L 2-mercaptoethanol, 0.05% (w/v) BSA, pH adjusted to the optimum for the specific enzyme source (e.g., pH 7.8 for human liver LKR[10]).

-

NADPH Solution: 0.25 mmol/L NADPH in Reaction Buffer.

-

α-Ketoglutarate Solution: 15 mmol/L α-ketoglutarate in Reaction Buffer.

-

L-Lysine HCl Solution: 40 mmol/L L-lysine HCl in Reaction Buffer.

-

Triton X-100 Solution: 0.05% (v:v) Triton X-100 in Reaction Buffer.

-

Sample: Purified or partially purified enzyme preparation, or tissue homogenate.

Procedure:

-

Prepare a reaction mixture containing the Reaction Buffer, NADPH solution, α-ketoglutarate solution, and Triton X-100 solution.

-

Add the enzyme sample to the reaction mixture and incubate at the desired temperature (e.g., 37°C for mammalian enzymes).

-

Equilibrate the mixture in a spectrophotometer and establish a baseline reading at 340 nm.

-

Initiate the reaction by adding the L-lysine HCl solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using its molar extinction coefficient. The activity is expressed as units/mg of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Diagram of LKR Activity Assay Workflow

LC-MS/MS for Quantification of Lysine Metabolites in Plasma

This protocol provides a method for the simultaneous detection and quantification of this compound, α-aminoadipic acid, and other related metabolites in plasma samples[11][12].

Sample Preparation:

-

Centrifuge whole blood at 1500 x g for 10 minutes to separate plasma.

-

To 20 µL of plasma, add acetonitrile (2:3 volume ratio) containing internal standards (e.g., D9-pipecolic acid, D3-α-aminoadipic acid) to precipitate proteins and extract metabolites.

-

Vortex and incubate on ice.

-

Centrifuge at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.

-

Collect the supernatant containing the polar metabolites.

-

Dilute the supernatant (e.g., ten-fold) with 0.1% formic acid in water before analysis.

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A suitable column for polar analytes, such as a Phenomenex Luna PFP(2) 4.6 × 150.0 mm column with 5.0 µm particles[11].

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 100% acetonitrile.

-

Gradient: A gradient elution is used to separate the metabolites, starting with a low percentage of mobile phase B and gradually increasing to a high percentage[11].

-

Flow Rate: A typical flow rate is 0.8 mL/minute[11].

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites. Precursor and product ion pairs for each analyte and internal standard need to be determined.

-

Regulatory Signaling Pathways

The this compound pathway is subject to regulation by nutrient-sensing signaling pathways, ensuring that lysine catabolism is appropriately coupled to the cell's metabolic state.

GCN2-eIF2α-ATF4 Pathway

Under conditions of amino acid starvation, including lysine deficiency, the General Control Nonderepressible 2 (GCN2) kinase is activated. GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid transport and metabolism, including AASS, to counteract the amino acid deficiency[3][14].

mTORC1 Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by high levels of amino acids, including lysine[15][16][17][18]. When lysine is abundant, mTORC1 is active and promotes anabolic processes while inhibiting catabolic processes like autophagy. Conversely, lysine deprivation leads to the inactivation of mTORC1, which can contribute to the upregulation of catabolic pathways, including lysine degradation, to restore intracellular amino acid pools[15].

Diagram of Signaling Pathways Regulating Lysine Degradation

Conclusion

The this compound pathway represents the primary route for lysine degradation in mammals, playing a vital role in amino acid homeostasis. The bifunctional enzyme AASS is the central player in this pathway, and its activity is tightly regulated by nutrient-sensing signaling cascades. A thorough understanding of the biochemistry, regulation, and methods for studying this pathway is essential for researchers in metabolic diseases and for the development of therapeutic strategies targeting lysine metabolism. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for professionals in these fields.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | Lysine Catabolism Through the this compound Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. medlineplus.gov [medlineplus.gov]

- 6. AASS aminoadipate-semialdehyde synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Frontiers | Lysine α-ketoglutarate reductase as a therapeutic target for this compound pathway related diseases [frontiersin.org]

- 8. Lysine degradation through the this compound pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysine degradation through the this compound pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous detection of lysine metabolites by a single LC-MS/MS method: monitoring lysine degradation in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A feedback transcriptional mechanism controls the level of the arginine/lysine transporter cat-1 during amino acid starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mTORC1 and Nutrient Homeostasis: The Central Role of the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Saccharopine from Yeast: A Technical Guide

Abstract

Saccharopine, a key intermediate in the biosynthesis of lysine in fungi, was first discovered and isolated from baker's and brewer's yeast (Saccharomyces cerevisiae) in 1961 by S. Darling and P. Olesen Larsen. This technical guide provides an in-depth overview of the seminal work, detailing the experimental protocols for the isolation and purification of this compound. Furthermore, it presents the quantitative data from the original discovery in structured tables and illustrates the biochemical context and experimental workflow through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals interested in amino acid metabolism, fungal biochemistry, and natural product isolation.

Introduction

This compound ((2S,5'S)-N-(5'-amino-5'-carboxypentyl)glutamic acid) is a unique dibasic amino acid that serves as a crucial precursor in the α-aminoadipate pathway for lysine biosynthesis in yeast and other fungi.[1] In contrast, in mammals and higher plants, it is an intermediate in the degradation of lysine.[1] The discovery of this compound by Darling and Larsen was a significant contribution to understanding amino acid metabolism, providing a key piece of the puzzle in the fungal lysine biosynthesis pathway.

This guide revisits the original methodology employed for the isolation of this compound from Saccharomyces cerevisiae, presenting the protocols and data in a modernized and accessible format for contemporary researchers.

Lysine Biosynthesis Pathway in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, lysine is synthesized via the α-aminoadipate pathway. This pathway involves a series of enzymatic reactions, with this compound being a central intermediate. The final steps of this pathway, involving this compound, are catalyzed by this compound reductase and this compound dehydrogenase.

Caption: Lysine biosynthesis pathway in yeast highlighting the role of this compound.

Experimental Protocols for the Isolation of this compound

The following protocols are based on the original methods described by Darling and Larsen in their 1961 publication.

Yeast Strain and Growth Conditions

-

Yeast Strain: Saccharomyces cerevisiae (commercial baker's and brewer's yeast).

-

Growth: The yeast was obtained from commercial sources, and no specific growth conditions were detailed in the original isolation paper, as it utilized readily available yeast press cake.

Extraction of Amino Acids from Yeast

The initial step involved the extraction of the free amino acid pool from the yeast cells.

-

Cell Lysis: Fresh baker's yeast press cake was suspended in ethanol.

-

Extraction: The suspension was stirred for an extended period at room temperature to extract the soluble components, including amino acids.

-

Clarification: The yeast debris was removed by centrifugation, and the supernatant containing the amino acid extract was collected.

Purification of this compound

A multi-step purification process involving ion-exchange chromatography and paper electrophoresis was employed to isolate this compound from the crude extract.

Caption: Experimental workflow for the isolation of this compound from yeast.

-

Resin: Dowex 50 (a strongly acidic cation-exchange resin).

-

Column Preparation: The resin was washed and packed into a chromatography column.

-

Sample Loading: The crude amino acid extract was acidified and loaded onto the column.

-

Washing: The column was washed with distilled water to remove neutral and acidic compounds.

-

Elution: The bound amino acids were eluted with a gradient of aqueous ammonia. Fractions were collected and analyzed for the presence of this compound.

-

Apparatus: A standard horizontal paper electrophoresis apparatus.

-

Support: Whatman No. 3MM paper.

-

Buffer: A pyridine-acetic acid buffer at a specific pH was used to achieve separation.

-

Sample Application: The this compound-containing fractions from the ion-exchange chromatography were concentrated and applied as a band onto the paper.

-

Electrophoresis: A voltage was applied across the paper for a set duration to separate the amino acids based on their charge.

-

Visualization: Guide strips were cut from the paper and sprayed with ninhydrin to visualize the amino acid bands.

-

Elution from Paper: The area of the paper corresponding to the this compound band was excised, and the compound was eluted with water.

The eluted this compound solution was concentrated, and crystallization was induced by the addition of ethanol. The resulting crystals were collected, washed, and dried.

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and characterization of this compound by Darling and Larsen.

Table 1: Yield of this compound from Baker's Yeast

| Starting Material | Amount of Starting Material | Yield of Crystalline this compound |

| Baker's Yeast Press Cake | 10 kg | Approximately 1 g |

Table 2: Physicochemical Properties of Isolated this compound

| Property | Value |

| Melting Point | 236-237 °C (decomposition) |

| Specific Rotation [α]D²³ | +26.8° (c 2.0 in H₂O) |

| Elemental Analysis (Calculated for C₁₁H₂₀N₂O₆) | C, 47.82%; H, 7.30%; N, 10.14% |

| Elemental Analysis (Found) | C, 47.6%; H, 7.3%; N, 10.1% |

Conclusion

The pioneering work of Darling and Larsen in 1961 successfully led to the discovery and isolation of this compound from Saccharomyces cerevisiae. Their meticulous application of extraction and chromatographic techniques laid the foundation for our current understanding of the α-aminoadipate pathway for lysine biosynthesis in fungi. The protocols and data presented in this guide serve as a valuable historical and technical reference for researchers in the fields of biochemistry, microbiology, and drug development. The isolation of this key metabolic intermediate opened new avenues for studying fungal-specific metabolic pathways, which could be potential targets for antifungal therapies.

References

An In-depth Technical Guide to Saccharopine Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of saccharopine biosynthesis and degradation. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of lysine metabolism and its associated pathways. This document details the key enzymes, reaction kinetics, and relevant experimental protocols, presented in a structured and accessible format.

Introduction to the this compound Pathway

The this compound pathway is a critical route for the metabolism of the essential amino acid L-lysine. In mammals, including humans, this pathway is primarily responsible for lysine degradation, converting it into α-aminoadipate.[1][2] This process is crucial for maintaining lysine homeostasis and providing intermediates for other metabolic routes. Conversely, in fungi and euglenids, the this compound pathway functions in the opposite direction for lysine biosynthesis.[3] The entire mammalian pathway is localized within the mitochondria.[4]

The degradation of lysine via the this compound pathway involves a series of enzymatic reactions, with the first two steps being catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[5][6] This enzyme possesses two distinct domains: a lysine-ketoglutarate reductase (LKR) domain and a this compound dehydrogenase (SDH) domain.[5][7] The subsequent step is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASADH).

Dysregulation of this pathway is associated with several inherited metabolic disorders, including hyperlysinemia and saccharopinuria, making the enzymes of this pathway potential targets for therapeutic intervention.[5][6]

Core Signaling Pathways

The this compound pathway for lysine degradation can be visualized as a two-stage process, initiated by the bifunctional enzyme AASS and followed by the action of AASADH.

This compound Biosynthesis (First Stage of Lysine Degradation)

The initial step in lysine degradation is the condensation of L-lysine with α-ketoglutarate to form this compound. This reaction is catalyzed by the lysine-ketoglutarate reductase (LKR) domain of the AASS enzyme and utilizes NADPH as a cofactor.[2]

References

- 1. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of the Bifunctional Enzyme Lysine-Ketoglutarate Reductase-Saccharopine Dehydrogenase from Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical mechanism of this compound dehydrogenase (NAD+, L-lysine-forming) as deduced from initial rate pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enzymatic Conversion of Lysine to Saccharopine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-lysine to saccharopine, a critical step in the primary lysine catabolism pathway in mammals and plants, and a key reaction in the biosynthesis of lysine in fungi. This document details the enzymes responsible, their reaction mechanisms, relevant quantitative data, and detailed experimental protocols for their study.

Introduction: The this compound Pathway

The conversion of lysine to this compound is a pivotal reaction in two major metabolic routes: the this compound pathway for lysine degradation and the α-aminoadipate pathway for lysine biosynthesis. In mammals and plants, the this compound pathway is the primary route for breaking down excess lysine.[1][2][3] This process is initiated by the condensation of L-lysine with α-ketoglutarate to form this compound.[2][3] In fungi, the reverse reaction is a step in the de novo synthesis of L-lysine.[4][5]

The enzymes catalyzing this conversion are central to maintaining lysine homeostasis. In humans, this enzymatic activity is housed in a bifunctional enzyme called α-aminoadipic semialdehyde synthase (AASS).[6][7][8][9][10] This single polypeptide possesses two distinct catalytic domains: a lysine-ketoglutarate reductase (LKR) domain and a this compound dehydrogenase (SDH) domain.[1][2][11] The LKR domain catalyzes the formation of this compound from lysine and α-ketoglutarate, while the SDH domain subsequently oxidizes this compound to α-aminoadipic semialdehyde and glutamate.[2][11][12]

Defects in this pathway are associated with the rare metabolic disorder hyperlysinemia.[6][8][9] Specifically, mutations affecting the SDH domain can lead to saccharopinuria, a condition characterized by the accumulation of this compound, which has been shown to be a mitochondrial toxin.[2][11][12][13] Understanding the enzymatic conversion of lysine to this compound is therefore crucial for research into these metabolic disorders and for the development of potential therapeutic interventions.[14]

Enzymology and Reaction Mechanism

The conversion of lysine and α-ketoglutarate to this compound is a reversible reaction catalyzed by this compound dehydrogenase (EC 1.5.1.7, EC 1.5.1.8, EC 1.5.1.9, EC 1.5.1.10).[4] The reaction can be summarized as follows:

L-Lysine + α-Ketoglutarate + NAD(P)H ⇌ this compound + NAD(P)⁺ + H₂O

In the direction of this compound formation (lysine degradation), the reaction is catalyzed by lysine-ketoglutarate reductase activity. The proposed mechanism for this compound reductase from Saccharomyces cerevisiae suggests an ordered binding of substrates, where the reduced nicotinamide adenine dinucleotide phosphate (NADPH) binds to the enzyme first, followed by L-α-aminoadipate-δ-semialdehyde (AASA) and then L-glutamate.[5][15]

In the direction of lysine formation, catalyzed by this compound dehydrogenase activity, kinetic studies with the enzyme from Saccharomyces cerevisiae indicate an ordered addition of NAD⁺ followed by this compound.[16][17] A proposed proton shuttle mechanism for this direction involves a general base accepting a proton from the secondary amine of this compound as it is oxidized.[16][18] Another general base then facilitates the attack of water on the Schiff base intermediate to form a carbinolamine, which subsequently collapses to yield α-ketoglutarate and lysine.[16][18]

The bifunctional AASS enzyme in humans is encoded by the AASS gene.[6][8][9] The N-terminal portion of the protein contains the LKR activity, while the C-terminal portion houses the SDH activity.[10]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the conversion of lysine to this compound from various sources.

Table 1: Michaelis-Menten Constants (Km) for this compound Dehydrogenase

| Organism | Enzyme Domain | Substrate | Km (mM) | Reference |

| Saccharomyces cerevisiae | This compound Dehydrogenase | L-Saccharopine | 2.32 | [19] |

| Saccharomyces cerevisiae | This compound Dehydrogenase | NAD⁺ | 0.054 | [19] |

| Developing Soybean Seeds | Lysine-Ketoglutarate Reductase | L-Lysine | High (value not specified) | [1] |

| Developing Soybean Seeds | Lysine-Ketoglutarate Reductase | α-Ketoglutarate | High (value not specified) | [1] |

Table 2: Optimal Reaction Conditions

| Organism | Enzyme/Domain | Optimal pH | Reference |

| Saccharomyces cerevisiae | This compound Dehydrogenase (reverse reaction) | 9.5 | [19] |

| Maize | Lysine-Ketoglutarate Reductase | 7.0 | [20] |

| Maize | This compound Dehydrogenase | 9.0 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of lysine to this compound.

Purification of this compound Dehydrogenase (from Saccharomyces cerevisiae)

This protocol is based on methods described for the purification of this compound dehydrogenase from yeast.[19][21][22]

-

Cell Lysis: Begin with a crude extract of Saccharomyces cerevisiae.

-

Acid Precipitation: Adjust the pH of the crude extract to precipitate contaminating proteins.

-

Ammonium Sulfate Precipitation: Perform a fractional precipitation with ammonium sulfate to further enrich for the enzyme.

-

DEAE-Sepharose Chromatography: Utilize anion-exchange chromatography to separate proteins based on charge.

-

Gel Filtration: Further purify the enzyme based on size using a gel filtration column (e.g., Sephadex G-100).[21]

-

Affinity Chromatography: Employ Reactive Red-120 agarose chromatography as a final purification step.[19][22]

Enzymatic Assay for this compound Dehydrogenase (Lysine-Forming)

This spectrophotometric assay measures the oxidation of NADH to NAD⁺.

-

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored. The reaction is: L-Lysine + α-Ketoglutarate + NADH → this compound + NAD⁺.

-

Reagents:

-

A. 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8 at 25°C.

-

B. 0.23 mM β-NADH solution in Reagent A.

-

C. 79.8 mM α-Ketoglutarate solution in Reagent A.

-

D. 300 mM L-Lysine solution in Reagent A.

-

E. This compound Dehydrogenase enzyme solution (0.1 - 0.5 units/ml in cold Reagent A).

-

-

Procedure:

-

In a cuvette, mix 2.75 ml of Reagent B, 0.10 ml of Reagent C, and 0.10 ml of Reagent D.

-

Equilibrate to 25°C and monitor the absorbance at 340 nm until constant.

-

Initiate the reaction by adding 0.10 ml of Reagent E.

-

Record the decrease in A340nm for approximately 5 minutes.

-

-

Calculations: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of β-NADH per minute at pH 6.8 at 25°C.

Detection of Lysine and Metabolites by LC-MS/MS

This method allows for the simultaneous detection and quantification of this compound and other lysine metabolites in plasma.[23]

-

Sample Preparation: A simple sample preparation protocol is used, which may involve protein precipitation from plasma samples.

-

Liquid Chromatography: Separation of the underivatized metabolites is achieved using liquid chromatography.

-

Tandem Mass Spectrometry: Detection and quantification are performed using mass spectrometry, which provides high sensitivity and specificity.[23]

Visualizations

Signaling Pathway: The this compound Pathway of Lysine Degradation

Caption: The enzymatic cascade of the this compound pathway for lysine degradation.

Experimental Workflow: Characterization of this compound Dehydrogenase

Caption: A typical experimental workflow for the purification and characterization of this compound dehydrogenase.

Logical Relationship: Proposed Chemical Mechanism of this compound Dehydrogenase (Lysine Formation)

Caption: A simplified logical flow of the proposed chemical mechanism for this compound dehydrogenase.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Lysine Catabolism Through the this compound Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Probing the Chemical Mechanism of this compound Reductase from Saccharomyces cerevisiae Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. medlineplus.gov [medlineplus.gov]

- 9. AASS gene: MedlinePlus Genetics [medlineplus.gov]

- 10. AASS aminoadipate-semialdehyde synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. This compound, a lysine degradation intermediate, is a mitochondrial toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. rupress.org [rupress.org]

- 14. Frontiers | Lysine α-ketoglutarate reductase as a therapeutic target for this compound pathway related diseases [frontiersin.org]

- 15. Overall kinetic mechanism of this compound dehydrogenase (L-glutamate forming) from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of this compound dehydrogenase: The last enzyme in the lysine biosynthetic pathway in Saccharomyces cerevisiae. [shareok.org]

- 17. Overall kinetic mechanism of this compound dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Purification and properties of this compound dehydrogenase (glutamate forming) in the Saccharomyces cerevisiae lysine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Purification and characterization of this compound dehydrogenase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

Saccharopine: A Pivotal Precursor in the α-Aminoadipate Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of saccharopine's central role as a precursor in the α-aminoadipate (AAA) pathway. The AAA pathway is a key metabolic route for the biosynthesis of L-lysine in most fungi and the primary pathway for L-lysine catabolism in mammals.[1][2] Understanding the intricacies of this pathway, particularly the enzymatic reactions involving this compound, is crucial for the development of novel antifungal agents and for elucidating the pathophysiology of certain inherited metabolic disorders.

The α-Aminoadipate Pathway: A Dual-Purpose Metabolic Route

The α-aminoadipate pathway demonstrates a fascinating evolutionary divergence, functioning in an anabolic capacity in lower eukaryotes and a catabolic role in higher organisms.

-

In Fungi (Lysine Biosynthesis): The AAA pathway is the exclusive route for de novo lysine synthesis, making it an attractive target for antifungal drug development. The pathway commences with the condensation of acetyl-CoA and α-ketoglutarate and proceeds through a series of enzymatic steps to produce L-lysine.[2]

-

In Mammals (Lysine Degradation): In mammals, the AAA pathway is the primary route for the breakdown of the essential amino acid L-lysine, primarily occurring in the liver mitochondria. This catabolic process is vital for maintaining lysine homeostasis.[1]

This compound stands as a critical intermediate in both versions of this pathway, linking the initial and final stages of lysine metabolism.

Enzymatic Conversion of this compound

The formation and cleavage of this compound are catalyzed by a set of dehydrogenases that are functionally related but can differ in their genetic organization between organisms.

In the final steps of lysine biosynthesis in fungi, this compound is formed from α-aminoadipate semialdehyde and glutamate, and is subsequently cleaved to yield lysine and α-ketoglutarate. Conversely, in mammalian lysine degradation, lysine and α-ketoglutarate are condensed to form this compound.[3]

The key enzymes involved are:

-

Lysine-Ketoglutarate Reductase (LKR) / this compound Dehydrogenase (NADP+, L-lysine-forming) (EC 1.5.1.8): This enzyme catalyzes the reductive condensation of L-lysine and α-ketoglutarate to form this compound, utilizing NADPH as a cofactor.[4]

-

This compound Dehydrogenase (SDH) / this compound Dehydrogenase (NAD+, L-glutamate-forming) (EC 1.5.1.9): This enzyme catalyzes the oxidative cleavage of this compound to yield L-glutamate and α-aminoadipate-δ-semialdehyde, using NAD+ as a cofactor.[5]

In mammals, these two enzymatic activities are housed within a single bifunctional polypeptide known as α-aminoadipic semialdehyde synthase (AASS) .[3] The LKR domain is located at the N-terminus, while the SDH domain resides at the C-terminus.[6]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes involved in this compound metabolism are crucial for understanding the flux through the α-aminoadipate pathway and for designing enzyme inhibitors. The following tables summarize the available quantitative data for key enzymes in this pathway from various organisms.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ | Reference |

| Homocitrate Synthase | Saccharomyces cerevisiae | Acetyl-CoA | 0.8 ± 0.15 | - | - | [7] |

| α-Ketoglutarate | 0.113 ± 0.02 | - | - | [7] | ||

| Candida albicans (His6CaLys22p) | Acetyl-CoA | 0.48 ± 0.09 | - | - | [7] | |

| α-Ketoglutarate | 0.152 ± 0.03 | - | - | [7] | ||

| Lysine-Ketoglutarate Reductase | Human (liver) | L-Lysine | 1.5 | - | - | [4] |

| α-Ketoglutarate | 1.0 | - | - | [4] | ||

| NADPH | 0.08 | - | - | [4] | ||

| This compound Dehydrogenase | Saccharomyces cerevisiae | This compound | - | - | - | [5] |

| NAD⁺ | - | - | - | [5] | ||

| α-Aminoadipate Reductase | Saccharomyces cerevisiae | PCP (Peptidyl Carrier Protein) | 0.001 | 0.05 | - | [8] |

| CoASH | 0.001 | 0.05 | - | [8] | ||

| S-carboxymethyl-L-cysteine | - | 14.0 (k_cat_/K_m_, M⁻¹s⁻¹) | - | [8] |

Note: Data for k_cat_ and V_max_ are not always available in the cited literature. The table will be updated as more comprehensive kinetic data becomes available.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the complex processes involved in this compound metabolism.

Fungal Lysine Biosynthesis via the α-Aminoadipate Pathway

Caption: Fungal α-aminoadipate pathway for lysine biosynthesis.

Mammalian Lysine Degradation via the this compound Pathway

Caption: Mammalian this compound pathway for lysine degradation.

Experimental Workflow: Recombinant AASS Expression and Purification

Caption: Experimental workflow for recombinant AASS expression and purification.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible research. Below are methodologies for key experiments related to the study of this compound and the α-aminoadipate pathway.

Enzymatic Assay of Lysine-Ketoglutarate Reductase (LKR)

This spectrophotometric assay measures the activity of LKR by monitoring the lysine-dependent oxidation of NADPH at 340 nm.[9]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Temperature-controlled cuvette holder (e.g., 37°C or other desired temperature)

-

Reaction Buffer: 150 mmol/L HEPES, 135 mmol/L mannitol, 45 mmol/L sucrose, 5 mmol/L 2-mercaptoethanol, 0.05% (w/v) BSA, pH adjusted to the desired value (e.g., 7.5).

-

NADPH solution: 0.25 mmol/L in reaction buffer

-

α-Ketoglutarate solution: 15 mmol/L in reaction buffer

-

L-lysine HCl solution: 40 mmol/L in reaction buffer

-

Triton X-100: 0.05% (v/v)

-

Enzyme preparation (e.g., purified AASS or tissue homogenate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Reaction Buffer

-

NADPH solution

-

α-Ketoglutarate solution

-

Triton X-100

-

-

Incubate the mixture at the desired temperature for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the enzyme preparation to the cuvette and mix gently.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

To determine the lysine-dependent activity, perform a parallel reaction without the addition of L-lysine (this serves as a blank to correct for any non-specific NADPH oxidation).

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[9]

-

Enzyme activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Enzymatic Assay of this compound Dehydrogenase (SDH)

This continuous spectrophotometric method measures the activity of SDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

-

Spectrophotometer with a thermostatted cuvette holder (25°C)

-

100 mM Potassium Phosphate Buffer, pH 6.8, containing 1 mM EDTA

-

0.23 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution

-

79.8 mM α-Ketoglutarate solution

-

300 mM L-Lysine solution

-

This compound Dehydrogenase enzyme solution (0.1 - 0.5 units/mL)

Procedure:

-

Pipette the following reagents into a cuvette:

-

2.75 mL of β-NADH solution

-

0.10 mL of α-Ketoglutarate solution

-

0.10 mL of L-Lysine solution

-

-

Mix by inversion and equilibrate to 25°C.

-

Monitor the absorbance at 340 nm until a constant reading is obtained.

-

Initiate the reaction by adding 0.10 mL of the enzyme solution and mix immediately.

-

Record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute from the initial linear portion of the curve.

-

The enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of this compound and Other Lysine Metabolites by LC-MS/MS

This method allows for the simultaneous detection and quantification of underivatized lysine metabolites in biological samples, such as plasma.[10][11]

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard solution.

-

Precipitate proteins by adding a suitable agent (e.g., acetonitrile or methanol) and vortexing.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation of the metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column or a pentafluorophenyl (PFP) column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is commonly used.

-

Mass Spectrometry (MS): Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.

Conclusion and Future Directions